![molecular formula C18H13FN4O2S B2441084 N-(6-氟苯并[d]噻唑-2-基)-5-甲基-N-(吡啶-2-基甲基)异恶唑-3-甲酰胺 CAS No. 946357-21-7](/img/structure/B2441084.png)
N-(6-氟苯并[d]噻唑-2-基)-5-甲基-N-(吡啶-2-基甲基)异恶唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Physical And Chemical Properties Analysis
The molecular weight of the compound is 421.4 g/mol . Other physical and chemical properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity are also available .科学研究应用
抗癌活性
已合成与 N-(6-氟苯并[d]噻唑-2-基)-5-甲基-N-(吡啶-2-基甲基)异恶唑-3-甲酰胺相关的化合物并测试了其抗癌特性。例如,具有氟取代基的衍生物已显示出显着的抗肺癌活性。这些化合物针对人类癌细胞系(包括肺癌、乳腺癌和 CNS 癌)进行了测试,与参考药物 5-氟脱氧尿苷相比,在低浓度下显示出抗癌活性 (Hammam 等,2005)。
抗菌活性
从异烟酸肼开始的另一组衍生物对一系列微生物菌株显示出良好至中等的抗菌活性。合成了这些化合物并对其进行了评估,结果表明它们表现出有希望的抗菌特性 (Bayrak 等,2009)。
结核病治疗
噻唑-氨基哌啶杂交类似物已被设计为新型结核分枝杆菌 GyrB 抑制剂。在所研究的化合物中,一种化合物对结核分枝杆菌 smegmatis GyrB ATPase 检测、结核分枝杆菌 DNA 拓扑异构酶超螺旋检测表现出有希望的活性,并且在不具有细胞毒性的情况下表现出抗结核活性 (Jeankumar 等,2013)。
环境应用
还探索了衍生物的环境应用,例如从工业废物中去除重金属。合成了一种新型磁性纳米吸附剂,用于有效去除 Zn2+ 和 Cd2+ 离子,表现出高吸附能力、稳定性和可重复使用性,使其适用于从工业废物中实际去除这些离子 (Zargoosh 等,2015)。
作用机制
Mode of Action
The compound’s mode of action is likely through the inhibition of COX-2 . This inhibition results in a decrease in the production of PGs, which are key mediators of inflammation and pain . The anti-inflammatory effects of non-selective NSAIDs are therefore seen to be mediated via inhibition of COX-2 .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby mitigating inflammation and pain .
Result of Action
The primary result of the compound’s action is the reduction of inflammation and pain . By inhibiting COX-2 and reducing the production of prostaglandins, the compound can alleviate symptoms associated with inflammation .
属性
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c1-11-8-15(22-25-11)17(24)23(10-13-4-2-3-7-20-13)18-21-14-6-5-12(19)9-16(14)26-18/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSXIXNJPPQLBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。